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Executive Summary

Disomotide (also known as CIGB-300) is a first-in-class, cell-permeable cyclic peptide that
represents a novel strategy in oncology by targeting the protein kinase CK2 signaling axis.
Unlike traditional kinase inhibitors that compete for the ATP-binding site, Disomotide impairs
CK2-mediated phosphorylation by binding to the phosphoacceptor domain of its substrates.[1]
[2] Preclinical studies have demonstrated its broad-spectrum antiproliferative and pro-apoptotic
activity across a range of cancer cell lines and in various animal models.[1] Disomotide has
shown efficacy in reducing tumor growth, inhibiting metastasis, and synergizing with
conventional chemotherapeutics.[2][3] This technical guide provides a comprehensive overview
of the preclinical data for Disomotide, detailing its mechanism of action, in vitro and in vivo
efficacy, and the experimental protocols utilized in its evaluation.

Introduction

Protein kinase CK2 (formerly Casein Kinase Il) is a highly conserved serine/threonine kinase
that is frequently overexpressed in solid tumors and hematologic malignancies. Its promiscuous
activity, with over 300 known substrates, implicates it in virtually all cancer hallmarks, including
cell proliferation, survival, angiogenesis, and resistance to apoptosis. This has made CK2 a
scientifically validated and attractive target for anticancer therapy.
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Disomotide was identified through the screening of a random peptide phage display library. Its
unique mechanism of action, which involves targeting the substrate-binding site rather than the
kinase's ATP pocket, offers a potential advantage in specificity and overcoming resistance
mechanisms associated with ATP-competitive inhibitors. The primary intracellular target of
Disomotide has been identified as B23/nucleophosmin (NPM), a key nucleolar protein whose
phosphorylation by CK2 is critical for ribosome biogenesis and cell cycle progression.

Mechanism of Action: The CK2-B23/NPM Axis

Disomotide exerts its anticancer effects by disrupting the CK2 signaling cascade. The peptide
is cell-permeable and localizes to the nucleolus, the primary site of ribosome biogenesis and
the location of its key target, B23/NPM.

The proposed mechanism follows these key steps:

Cellular and Nucleolar Entry: Disomotide penetrates the cell membrane and accumulates in
the nucleolus.

o Target Binding: The peptide binds to the CK2 phosphoacceptor site on substrates, with a
demonstrated high affinity for B23/NPM. It has also been shown to interact directly with the
CK2a and CK2a' catalytic subunits.

« Inhibition of Phosphorylation: This binding physically obstructs CK2 from phosphorylating
B23/NPM.

o Downstream Consequences: The inhibition of B23/NPM phosphorylation leads to nucleolar
disassembly, cell cycle arrest, and the induction of apoptosis through caspase activation.
Proteomic analyses have confirmed that Disomotide modulates a wide array of proteins
involved in ribosome biogenesis, apoptosis, cell proliferation, and drug resistance.

Caption: Disomotide's mechanism of action in the nucleolus.

In Vitro Preclinical Data

Disomotide has demonstrated a dose-dependent antiproliferative effect across a wide panel of
human cancer cell lines derived from both solid tumors and hematologic malignancies.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1670767?utm_src=pdf-body
https://www.benchchem.com/product/b1670767?utm_src=pdf-body
https://www.benchchem.com/product/b1670767?utm_src=pdf-body
https://www.benchchem.com/product/b1670767?utm_src=pdf-body
https://www.benchchem.com/product/b1670767?utm_src=pdf-body
https://www.benchchem.com/product/b1670767?utm_src=pdf-body
https://www.benchchem.com/product/b1670767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) values highlight a degree of selective potency

for tumor cells over non-tumorigenic cell lines. The large cell lung carcinoma line NCI-H460 has

been identified as particularly sensitive.

Cell Line Cancer Type IC50 (uM) Reference
Highly Sensitive
Large Cell Lung
NCI-H460 ) 30+5.3
Carcinoma
] Hematologic
Various 20 - 35 (Range)

Malignancies

Moderately Sensitive

Non-Small Cell Lung

NCI-H125 60
Cancer
Tumorigenic Cell
General ) ~100 (Mean)
Lines
Less Sensitive /
Resistant
Non-Small Cell Lung
A549 171
Cancer
Non-Tumorigenic Cell
General ) ~190 (Mean)
Lines
General Solid Tumor Panel 20 - 250 (Range)

Cellular Effects

Beyond inhibiting proliferation, Disomotide actively promotes cancer cell death and inhibits key

processes involved in metastasis.

¢ Induction of Apoptosis: Treatment with Disomotide leads to rapid caspase activation and

apoptosis in various tumor cell lines. In breast cancer cells, this occurs via the intrinsic
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pathway, marked by an increase in Bax and a decrease in Bcl-2 expression.

« Inhibition of Metastatic Processes: In lung cancer cell models, Disomotide was shown to
significantly reduce cell adhesion, migration, and invasion.

o Synergy with Chemotherapy: Disomotide sensitizes cancer cells to conventional
chemotherapy. Studies showed a synergistic or additive antiproliferative effect when
combined with cisplatin and paclitaxel in lung and cervical cancer models.

In Vivo Preclinical Data

Disomotide has demonstrated significant antitumor efficacy in multiple animal models,
administered both locally and systemically.

Antitumor and Antimetastatic Efficacy

While specific quantitative data on tumor growth inhibition percentages are not consistently
available in published literature, the qualitative outcomes have been consistently positive.
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Cancer Model

Animal Model

Administration

Key Outcomes Reference

Lung Carcinoma
(3LL)

Syngeneic
C57BL/6 Mice

Intravenous

Markedly
decreased lung
colonization and
metastasis

development.

Breast Cancer
(F3IN)

Mice

Systemic

Inhibited lung
colonization;
reduced the size
and number of
metastatic

lesions.

Human Tumor

Xenografts

Nude Mice

Systemic & Local

Elicited
significant

antitumor effects.

Cervical Cancer

Syngeneic

Murine Model

Not Specified

Halted tumor

growth.

Anti-Angiogenic Effects

In a lung cancer-induced angiogenesis model (Matrigel plug assay), systemic treatment with

Disomotide was shown to limit the vascular response, demonstrating its anti-angiogenic

properties.

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic data (e.g., Cmax, t1/2, AUC) for Disomotide are not

extensively detailed in the available literature. However, Phase 1 clinical trials have been

conducted to establish its safety, tolerability, and pharmacokinetic profile in humans after both
local and systemic administration. These trials found the peptide to be safe and well-tolerated.

Experimental Protocols & Methodologies

The following section outlines the typical methodologies employed in the preclinical evaluation
of Disomotide.
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Preclinical Study Workflow

The evaluation of Disomotide followed a standard preclinical workflow, progressing from initial
in vitro characterization to in vivo efficacy and safety assessments.

In Vitro Evaluation

Antiproliferation Assays

(Crystal Violet, MTT)

Transition to
Animal Models

N

Vivo Evaluation

Apoptosis & Cell Cycle
(Flow Cytometry)

Mechanism of Action
(Pull-down, Western Blot)
Migration & Invasion Angiogenesis Assays
(Transwell Assay) (Matrigel Plug)

Xenograft & Syngeneic

Tumor Models

Metastasis Models
(Tail Vein Injection)

Toxicology & PK Studies

Click to download full resolution via product page

Caption: General experimental workflow for Disomotide preclinical studies.

In Vitro Assay Protocols

« Antiproliferation Assay (Crystal Violet):
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o Cancer cells were seeded in 96-well plates at a density of 2-8 x 103 cells/well and allowed
to attach overnight.

o Cells were treated with increasing concentrations of Disomotide (typically ranging from 0
to 300 uM) for 72 hours.

o The medium was removed, and cells were fixed with 10% glutaraldehyde.

o Plates were washed, and cells were stained with 0.5% crystal violet solution.

o After washing and drying, the stain was solubilized with Sorenson's buffer.

o Absorbance was read at 570 nm, and IC50 values were calculated from dose-response
curves.

o Apoptosis Assay (Flow Cytometry):

o Cells were treated with Disomotide at an equipotent dose (e.g., IC50) for various time
points (e.g., 6, 24, 48 hours).

o Cells were harvested, washed with PBS, and resuspended in binding buffer.

o Cells were stained with Annexin V-FITC and Propidium lodide (PI) according to the
manufacturer's protocol.

o Samples were analyzed on a flow cytometer to quantify early apoptotic (Annexin V+/PI-),
late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/P1+) cells.

o Cellular Internalization Assay:

o Afluorescently-tagged version of the peptide (e.g., CIGB-300-FITC) was synthesized.

o NCI-H460 cells were incubated with the tagged peptide for various time points (e.g., 5 min
to 48 hours).

o Following incubation, cells were washed, and internalization was visualized and quantified
using fluorescence microscopy or flow cytometry.
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In Vivo Study Protocols

e Xenograft Tumor Model:

o Human cancer cells (e.g., NCI-H125) were subcutaneously injected into the flank of
immunocompromised mice (e.g., nude mice).

o When tumors reached a palpable volume (e.g., 100-150 mm3), mice were randomized into
treatment and control groups.

o Disomotide was administered via a specified route (e.g., intravenous, intratumoral) at a
defined dose and schedule.

o Tumor volume and body weight were measured regularly (e.g., 2-3 times per week).

o At the end of the study, tumors were excised for further analysis (e.g., histology, western
blot).

e Experimental Metastasis Model:

o Murine cancer cells (e.g., 3LL Lewis Lung Carcinoma) were injected into the lateral tail
vein of syngeneic mice (e.g., C57BL/6).

o Systemic treatment with Disomotide (e.g., 10 mg/kg) or vehicle control was initiated.
o After a set period (e.g., 21-28 days), mice were euthanized, and lungs were harvested.

o The number and size of metastatic nodules on the lung surface were counted to determine

treatment efficacy.

Conclusion

The comprehensive body of preclinical evidence strongly supports the potential of Disomotide
(CIGB-300) as a novel targeted therapy for cancer. Its unigue mechanism of action, inhibiting
CK2 substrate phosphorylation, provides a distinct advantage over conventional kinase
inhibitors. In vitro studies have consistently demonstrated its ability to inhibit proliferation and
induce apoptosis in a wide range of cancer cells, while in vivo models have confirmed its
antitumor, antimetastatic, and anti-angiogenic properties. The favorable safety profile observed
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in early clinical trials further underscores its therapeutic promise. Future research should focus
on identifying predictive biomarkers for sensitivity to Disomotide and exploring rational
combination strategies to maximize its clinical benefit in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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